molecular formula C5H2BrClN2O2 B1405610 3-Bromo-2-chloro-4-nitropyridine CAS No. 1379301-97-9

3-Bromo-2-chloro-4-nitropyridine

Cat. No. B1405610
M. Wt: 237.44 g/mol
InChI Key: DVOYAFSLONCZPD-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-nitropyridine is a chemical compound with the molecular formula C5H2BrClN2O2 . It is used in various chemical reactions and has potential applications in different fields.


Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like 3-Bromo-2-chloro-4-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This reaction gives the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chloro-4-nitropyridine has been optimized using both DFT and HF methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

3-Bromo-2-chloro-4-nitropyridine is a solid compound with a molecular weight of 237.44 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Intermolecular Interactions

3-Bromo-2-chloro-4-nitropyridine and its derivatives have been studied for their unique intermolecular interactions. For example, derivatives like 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide have shown attractive intermolecular =C-H...O interactions within their crystal packing, which do not show the typical C-C bond alternation seen in aromatic rings. This feature contributes to a better understanding of molecular interactions and crystal engineering (Hanuza et al., 1997).

Nitro-group Migration

Research has also uncovered interesting chemical behavior, such as nitro-group migration in reactions of 3-bromo-4-nitropyridine with amines. This unexpected product from nucleophilic substitution reactions highlights the compound's potential in synthetic organic chemistry and the study of reaction mechanisms (Yao, Blake, & Yang, 2005).

Synthesis of Heterocyclic Compounds

3-Bromo-2-chloro-4-nitropyridine is used in the synthesis of complex heterocyclic compounds, such as azaphenoxazine derivatives, demonstrating its utility in the development of new organic molecules with potential applications in pharmaceuticals and materials science (Takahashi & Yoneda, 1958).

Vibrational Spectroscopy

The compound and its related derivatives have been subjects in vibrational spectroscopy studies, providing insights into their molecular structures and the effects of intermolecular interactions on their vibrational properties. Such studies are essential for understanding the physical and chemical properties of these compounds at the molecular level (Prokopov & Yakhontov, 1979).

properties

IUPAC Name

3-bromo-2-chloro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-4-3(9(10)11)1-2-8-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOYAFSLONCZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-4-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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